4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 351.7 g/mol. It is categorized as a research compound due to its potential biological activities and applications in medicinal chemistry. The compound is often utilized in various scientific studies, particularly those exploring its pharmacological properties and therapeutic potentials.
This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory effects. The presence of piperidine and imidazole rings in its structure suggests potential interactions with various biological targets, making it a subject of interest in drug discovery and development .
The synthesis of 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride typically involves multi-step organic synthesis techniques. The general approach may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
The molecular structure of 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride features:
The compound's InChI Key is XXHSKUQQNFTCNH-UHFFFAOYSA-N, and it can be represented by its canonical SMILES notation: C1CC(CNC1)C2=NC=CN2CC3=CC=NC=C3.Cl.Cl.Cl
.
The structural data includes:
InChI=1S/C14H18N4.3ClH/c1-2-13(10-16-5-1)14-17-8-9-18(14)11-12-3-6-15-7-4-12;;;/h3-4,6-9,13,16H,1-2,5,10-11H2;3*1H
.The compound may undergo various chemical reactions typical for imidazole and piperidine derivatives:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new pharmaceutical agents .
The mechanism of action for 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride primarily involves interactions with biological targets influenced by its imidazole structure:
Physical properties include:
Chemical properties involve:
Relevant data regarding melting point, boiling point, or specific heat capacity were not available from the sources reviewed but are essential for practical applications in laboratory settings .
4-[(2-piperidin-3-yil-imidazol-l-yil)methyl]pyridine trihydrochloride has potential applications in:
Given its diverse biological activities, this compound serves as an important candidate for further research into novel therapeutic agents .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: